molecular formula C10H18N2O B13190556 1-(4-Aminocyclohexyl)pyrrolidin-2-one

1-(4-Aminocyclohexyl)pyrrolidin-2-one

Cat. No.: B13190556
M. Wt: 182.26 g/mol
InChI Key: BHPOOWBWUQPPQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Aminocyclohexyl)pyrrolidin-2-one is a chemical compound with the molecular formula C10H18N2O It is known for its unique structure, which includes a pyrrolidin-2-one ring and an aminocyclohexyl group

Preparation Methods

The synthesis of 1-(4-Aminocyclohexyl)pyrrolidin-2-one can be achieved through several routes. One common method involves the reaction of 4-aminocyclohexanone with pyrrolidine under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

1-(4-Aminocyclohexyl)pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can convert it into different reduced forms, often using reagents like lithium aluminum hydride.

    Substitution: It can undergo substitution reactions where functional groups are replaced by others, facilitated by reagents such as halogens or acids.

Common reagents and conditions used in these reactions include catalysts, specific temperatures, and solvents to ensure the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(4-Aminocyclohexyl)pyrrolidin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Aminocyclohexyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. It may act on enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the context of its use, such as in medicinal chemistry or biological research .

Comparison with Similar Compounds

1-(4-Aminocyclohexyl)pyrrolidin-2-one can be compared with other similar compounds, such as:

    Pyrrolidine: A simpler structure with a five-membered ring, commonly used in organic synthesis.

    Pyrrolidin-2-one: Similar to this compound but lacks the aminocyclohexyl group, making it less complex.

    Cyclohexylamine: Contains a cyclohexyl group with an amine, but lacks the pyrrolidin-2-one ring.

The uniqueness of this compound lies in its combined structure, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C10H18N2O

Molecular Weight

182.26 g/mol

IUPAC Name

1-(4-aminocyclohexyl)pyrrolidin-2-one

InChI

InChI=1S/C10H18N2O/c11-8-3-5-9(6-4-8)12-7-1-2-10(12)13/h8-9H,1-7,11H2

InChI Key

BHPOOWBWUQPPQQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)C2CCC(CC2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.